Absence of Published Pharmacological Activity Data for AB-Bica Versus Characterized Analogs
AB-Bica is distinguished from its close analogs AB-FUBICA and ADB-FUBICA by a complete lack of published in vitro pharmacological data. A 2016 study by Qian et al. explicitly states that 'No chemical or pharmacological data about compound 4 has appeared until now, making this the first report on this compound' [1]. In contrast, AB-FUBICA has reported EC₅₀ values of 21 nM at CB₁ and 15 nM at CB₂ receptors, and ADB-FUBICA has previously been reported to have high affinity for cannabinoid CB₁ and CB₂ receptors [1][2]. This absence of functional activity data for AB-Bica renders it unsuitable for any experiment requiring a pharmacologically defined agonist.
| Evidence Dimension | Availability of Published Pharmacological Data (CB₁/CB₂ Affinity/Activity) |
|---|---|
| Target Compound Data | No data reported in peer-reviewed literature |
| Comparator Or Baseline | AB-FUBICA: EC₅₀ = 21 nM (CB₁), 15 nM (CB₂); ADB-FUBICA: High affinity for CB₁ and CB₂ reported |
| Quantified Difference | Qualitative (Presence vs. Absence) |
| Conditions | Literature review of synthetic cannabinoid pharmacology |
Why This Matters
This determines whether the compound can be used as a tool for functional studies; AB-Bica cannot, whereas AB-FUBICA and ADB-FUBICA can.
- [1] Qian Z, Hua Z, Liu C, et al. Four types of cannabimimetic indazole and indole derivatives, ADB-BINACA, AB-FUBICA, ADB-FUBICA, and AB-BICA, identified as new psychoactive substances. Forensic Toxicol. 2016;34:133-143. doi:10.1007/s11419-015-0297-2 View Source
- [2] AB-FUBICA. Wiki-Gateway Eudic.net. Accessed via public database. View Source
